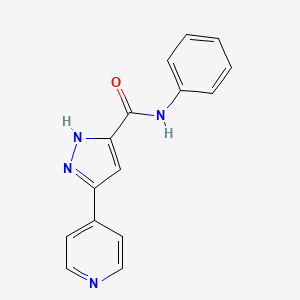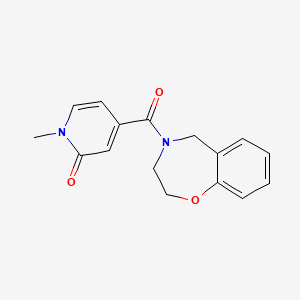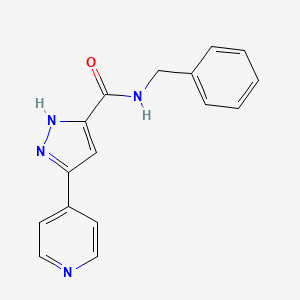![molecular formula C21H21N5O3 B7548370 1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)
1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine, also known as MPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and reduce oxidative stress in the brain. This compound has also been shown to increase the expression of antioxidant enzymes, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also soluble in a range of solvents, making it easy to use in various experimental setups. However, this compound has some limitations, such as its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research involving 1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine. One potential area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative disorders. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine involves the reaction of 1-(4-methoxybenzoyl)piperazine with 5-pyridin-4-yl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine has been used in various scientific research studies due to its ability to modulate various biological processes. This compound has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-29-17-4-2-16(3-5-17)20(27)25-10-12-26(13-11-25)21(28)19-14-18(23-24-19)15-6-8-22-9-7-15/h2-9,14H,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHLEVRSSPXGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7548294.png)
![N-(4-ethoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548299.png)

![5-{[2-(4-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548302.png)
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7548306.png)
![3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide](/img/structure/B7548312.png)

![N-(4-methoxyphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7548348.png)




![N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide](/img/structure/B7548385.png)
![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)